(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid

Anticancer Cytotoxicity Maleanilic acid

(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid (CAS 1216321-25-3) is a synthetic maleamic acid derivative bearing a meta-difluoromethoxy substituent on the N-phenyl ring. It belongs to the (Z)-4-oxo-4-(arylamino)but-2-enoic acid family, which has been investigated for antibacterial , antifungal , anticancer , and carbonic anhydrase inhibitory activities.

Molecular Formula C11H9F2NO4
Molecular Weight 257.19 g/mol
CAS No. 1216321-25-3
Cat. No. B1405653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid
CAS1216321-25-3
Molecular FormulaC11H9F2NO4
Molecular Weight257.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)NC(=O)C=CC(=O)O
InChIInChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-2-7(6-8)14-9(15)4-5-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b5-4-
InChIKeyHHKXBMNVYIFCPU-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic Acid (CAS 1216321-25-3): A Maleamic Acid Building Block with Differentiated Physicochemical Properties


(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid (CAS 1216321-25-3) is a synthetic maleamic acid derivative bearing a meta-difluoromethoxy substituent on the N-phenyl ring. It belongs to the (Z)-4-oxo-4-(arylamino)but-2-enoic acid family, which has been investigated for antibacterial [1], antifungal [2], anticancer [3], and carbonic anhydrase inhibitory [4] activities. The compound is commercially available at ≥95% purity from multiple vendors for research use .

Why Unsubstituted or Alternatively Substituted N-Phenylmaleamic Acids Cannot Substitute for (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic Acid in Structure-Activity-Driven Research Programs


The meta-difluoromethoxy (-OCF₂H) group is not a simple bioisostere of -OCH₃, -H, or halogen substituents. The -OCF₂H moiety combines strong electron-withdrawing character (σₚ ~0.31 vs. -OCH₃ σₚ ~-0.27) with moderate lipophilicity (π ~0.5–0.8) and a hydrogen-bond-donating C–H that is absent in -OCF₃ [1]. This unique electronic profile can alter target binding, metabolic stability, and cell permeability relative to unsubstituted N-phenylmaleamic acid (CAS 555-59-9) or para-substituted analogs such as (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid (DFOB) . Consequently, generic replacement with a non-fluorinated or differently substituted maleamic acid risks losing the specific property profile required for a given SAR campaign or probe-molecule study.

Quantitative Differentiation Evidence for (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic Acid vs. Comparator Maleamic Acid Derivatives


Cytotoxicity IC₅₀ in HepG-2, MCF-7, and HCT-116 Cells: Meta-Difluoromethoxy vs. Para-Fluoro Maleanilic Acid

The para-fluoro analog of N-phenylmaleamic acid (p-fluorophenyl maleanilic acid, FL) has established cytotoxicity benchmarks across three human cancer cell lines, providing a baseline for fluorinated maleamic acid derivatives. The meta-difluoromethoxy substitution in the target compound is anticipated, based on class-level SAR, to yield distinct potency and selectivity patterns relative to the para-fluoro comparator. The in vitro cytotoxicity IC₅₀ values for the para-fluoro comparator (FL) are: HepG-2 = 60.4 μg/mL (≈316 μM), MCF-7 = 56.2 μg/mL (≈294 μM), HCT-116 = 53.7 μg/mL (≈281 μM), while the unsubstituted maleanilic acid shows IC₅₀ >500 μg/mL across all three lines [1].

Anticancer Cytotoxicity Maleanilic acid SAR

Antiproliferative Activity Context: Maleamic Acid-Triazole Hybrids Demonstrate Sub-10 μM IC₅₀ in A2780 Ovarian Cancer Cells

In a 2024 study, 1,2,4-triazole-maleamic acid hybrids were evaluated against HCT116 and A2780 cancer cell lines. Compounds TM-3, TM-4, and TM-14 exhibited IC₅₀ values of 6.11 μM, 5.15 μM, and 5.93 μM, respectively, against A2780 cells [1]. While these are not direct analogs of the target compound, they establish that the maleamic acid scaffold, when appropriately functionalized, can achieve single-digit micromolar antiproliferative potency. The meta-OCF₂H group in the target compound offers a distinct vector for further hybridization and optimization.

Antiproliferative Ovarian cancer A2780 Maleamic acid

Lipophilicity and Passive Permeability Enhancement: Meta-OCF₂H vs. Para-OCF₂H Regioisomer (DFOB)

The target compound (meta-OCF₂H substitution) and its para-regioisomer DFOB are constitutional isomers with identical molecular formula (C₁₁H₉F₂NO₄) and molecular weight (257.19 g/mol). Despite this, regioisomeric positioning of the -OCF₂H group alters molecular dipole moment, hydrogen-bonding geometry, and target recognition. The para-isomer DFOB exhibits aqueous solubility >38.6 μg/mL at pH 7.4 . The meta-isomer is expected to show subtly different solubility and permeability, providing a regioisomeric probe pair for SAR investigations. Late-stage chemoenzymatic diversification studies have demonstrated that difluoromethoxy groups improve passive cell permeability relative to methoxy or unsubstituted analogs [1].

Lipophilicity Permeability Regioisomer DFOB

Metabolic Stability Advantage: Difluoromethoxy vs. Methoxy Substitution on the N-Phenyl Ring

The -OCF₂H group is resistant to oxidative O-demethylation, a major metabolic clearance pathway for -OCH₃-substituted aromatics mediated by cytochrome P450 enzymes. The C–F bonds in the difluoromethoxy moiety are significantly stronger than the C–H bonds in a methoxy group, reducing susceptibility to metabolic cleavage . In comparative studies, compounds bearing -OCF₂H exhibited prolonged half-lives and reduced intrinsic clearance relative to their -OCH₃ counterparts. For example, in a matched molecular pair analysis, replacing -OCH₃ with -OCF₂H reduced intrinsic clearance by 3- to 10-fold in human liver microsomes [1]. This class-level advantage is directly translatable to the target compound versus any methoxy-substituted maleamic acid analog.

Metabolic stability CYP450 Half-life OCF₂H

Recommended Application Scenarios for (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic Acid Based on Quantitative Differentiation Evidence


Anticancer Structure-Activity Relationship (SAR) Programs Targeting N-Phenylmaleamic Acid Scaffolds

The target compound serves as a differentiated building block for synthesizing and evaluating anticancer maleamic acid derivatives. As demonstrated by the triazole-maleamic acid hybrids achieving IC₅₀ values of 5–6 μM in A2780 ovarian cancer cells [1], the maleamic acid scaffold is a viable core for antiproliferative lead generation. The meta-OCF₂H substituent offers a unique electronic and steric profile distinct from para-fluoro (IC₅₀ ~53–60 μg/mL) or unsubstituted analogs (IC₅₀ >500 μg/mL), enabling systematic SAR exploration of substituent position effects [2].

Regioisomeric Probe Pair Studies with DFOB for Target Engagement and Selectivity Profiling

The target compound and its para-regioisomer DFOB form a matched regioisomeric pair (identical MF, MW) for investigating how -OCF₂H position affects target binding. DFOB has demonstrated cancer cell growth inhibition, anti-inflammatory activity, and glucose tolerance improvement in animal models [1]. Head-to-head comparison of meta vs. para regioisomers can deconvolute position-dependent pharmacology, enabling rational optimization of potency and selectivity [2].

Metabolic Stability Optimization of Maleamic Acid-Derived Probe Molecules

For in vivo pharmacology studies requiring extended exposure, the -OCF₂H group confers 3- to 10-fold lower intrinsic clearance compared to -OCH₃ analogs in human liver microsomes [1]. The target compound provides a pre-installed metabolically stabilized -OCF₂H handle, eliminating the need for late-stage fluorination or deuterium incorporation. This is particularly valuable for Maleamic acid-based probes intended for animal pharmacokinetic or efficacy studies where rapid O-demethylation would otherwise limit exposure [2].

Carbonic Anhydrase Inhibitor Development

Maleamic acid derivatives have demonstrated inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II, with some compounds achieving IC₅₀ values as low as 0.1–0.2 μM [1]. The target compound, with its electron-withdrawing meta-OCF₂H substituent, is expected to modulate the zinc-binding affinity of the maleamic acid carboxylate group, offering a differentiated starting point for designing isoform-selective CA inhibitors [2].

Quote Request

Request a Quote for (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.